Pazufloxacin is classified as a fluoroquinolone antibiotic. It is also referred to by its developmental code, T-3761, and has an injectable formulation known as pazufloxacin mesylate (T-3762) that is currently undergoing clinical trials.
The synthesis of pazufloxacin involves several key steps that enhance yield and purity. A notable method involves the following stages:
The improved synthesis method reported yields up to 67% after optimization, significantly higher than previous methods, with reduced environmental impact due to fewer by-products and simpler operational steps .
Pazufloxacin features a complex molecular structure characterized by:
The molecular structure can be represented as follows:
This unique arrangement allows pazufloxacin to interact effectively with bacterial enzymes, inhibiting their function.
Pazufloxacin undergoes various chemical reactions that are critical for its activity:
These reactions are essential for understanding both the therapeutic effects and potential side effects of pazufloxacin .
The mechanism of action of pazufloxacin involves:
Research indicates that pazufloxacin exhibits potent activity against various strains of Legionella, outperforming many other antibiotics in terms of minimum inhibitory concentration values .
Pazufloxacin possesses several notable physical and chemical properties:
These properties contribute significantly to its formulation as an injectable antibiotic .
Pazufloxacin has several important applications in medicine:
Pazufloxacin exerts potent bactericidal effects against P. aeruginosa primarily through concentration-dependent inhibition of DNA gyrase. This topoisomerase II enzyme introduces negative supercoils into bacterial DNA, essential for replication and transcription. In murine thigh infection models, pazufloxacin's efficacy correlates strongly with two pharmacokinetic/pharmacodynamic (PK/PD) indices: the ratio of the area under the free concentration-time curve over 24 hours to the MIC (fAUC₂₄/MIC) and the maximum free concentration to MIC (fCmax/MIC). Target values for static, 1-log₁₀, and 2-log₁₀ kill effects against P. aeruginosa ATCC 27853 (MIC = 0.5 µg/mL) are as follows [1] [4]:
Table 1: PK/PD Target Values for Pazufloxacin Against P. aeruginosa
Efficacy Endpoint | fAUC₂₄/MIC | fCmax/MIC |
---|---|---|
Static Effect | 46.1 | 5.5 |
1-log₁₀ Kill | 63.8 | 7.1 |
2-log₁₀ Kill | 100.8 | 10.8 |
The concentration-dependent killing dynamics are attributed to pazufloxacin's ability to stabilize DNA gyrase-DNA cleavage complexes. This irreversible binding converts transient enzyme-DNA interactions into permanent double-strand DNA breaks, triggering chromosomal fragmentation and bacterial cell death. The linear relationship between dose, serum Cmax (0.63–10.03 µg/mL), and AUC₀–∞ (1.35–21.6 µg·h/mL) underscores its predictable PK profile [1].
Pazufloxacin binds DNA gyrase at the quinolone resistance-determining region (QRDR) of the GyrA subunit. Structural analyses reveal that fluoroquinolones intercalate between the -1 and +1 base pairs of cleaved DNA, forming a ternary complex with the enzyme and DNA. Key interactions include [3] [5] [10]:
Table 2: Key Binding Interactions of Fluoroquinolones with DNA Gyrase
Structural Feature | Role in Binding | Impact of Mutations |
---|---|---|
C3/C4 keto-acid group | Forms Mg²⁺-bridge with GyrA Ser83/Asp87 | S83L/D87N abolish bridge, causing resistance |
C6-fluorine | Enhances π-stacking with DNA bases | Non-fluorinated analogs show reduced activity |
C7-piperazinyl group | Stabilizes TOPRIM domain interaction in GyrB | Modifications alter Gram-positive coverage |
C8-methoxy substituent | Increases binding affinity and reduces resistance | Improves mutant prevention concentration (MPC) |
Mutations in QRDR (e.g., Ser83→Leu, Asp87→Asn) disrupt the water-metal ion bridge, reducing pazufloxacin binding affinity by >10-fold. These mutations are primary drivers of clinical resistance in P. aeruginosa [2] [5].
While DNA gyrase is pazufloxacin's primary target in P. aeruginosa, its activity against other Gram-negative pathogens involves dual targeting of DNA gyrase and topoisomerase IV (Topo IV). This tetrameric enzyme (ParC₂ParE₂) resolves DNA catenanes post-replication. The preferential targeting varies by species and compound [3] [6] [9]:
Table 3: Topoisomerase Targeting Preferences in Gram-Negative Pathogens
Pathogen | Primary Target | Secondary Target | Impact of parC Mutations |
---|---|---|---|
Pseudomonas aeruginosa | DNA gyrase (GyrA) | Topo IV (ParC) | Moderate (4–8× MIC increase) |
Escherichia coli | Topo IV (ParC) | DNA gyrase (GyrA) | High (16–32× MIC increase) |
Klebsiella pneumoniae | DNA gyrase (GyrA) | Topo IV (ParC) | Low (2–4× MIC increase) |
This differential targeting explains pazufloxacin's variable efficacy across pathogens and underscores the need for pathogen-specific PK/PD optimization [3] [6].
Pazufloxacin penetrates P. aeruginosa biofilms and disrupts macromolecular synthesis through mechanisms beyond DNA cleavage [1] [3] [5]:
Table 4: Biofilm-Specific Mechanisms of Pazufloxacin
Mechanism | Key Biomarkers | Effect in Biofilms |
---|---|---|
Transcriptional arrest | RNA polymerase-DNA trapping | Downregulates EPS synthesis genes (algD, pslA) |
SOS response suppression | recA, lexA repression | Redects mutation frequency 10–100× |
ROS-mediated translation error | Oxidized 23S rRNA | Disrupts matrix protein folding |
These multimodal actions enhance pazufloxacin’s efficacy against biofilm-embedded bacteria, where metabolic heterogeneity often limits antibiotic activity [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7